N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-13-8-14(2)10-16(9-13)23-20(26)18-11-19(25)24-21(28-18)22-12-15-4-6-17(27-3)7-5-15/h4-10,18H,11-12H2,1-3H3,(H,23,26)(H,22,24,25) |
InChI Key |
ILEYVOBLJLOPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)NC(=NCC3=CC=C(C=C3)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis (TBAB-Catalyzed Method)
This method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a CH₂Cl₂-water biphasic system:
Procedure :
-
Combine 5-cinnamoyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (3.30 g, 0.01 mol) and thiourea (1.52 g, 0.02 mol) in CH₂Cl₂:H₂O (2:1).
-
Add TBAB (0.096 g, 30 mol%) and stir at 50°C for 30 minutes.
-
Neutralize with dilute HCl to precipitate the thiazine intermediate.
Catalyst Comparison :
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| TBAB | 30 | 84 |
| PEG 400 | 60 | 78 |
| β-Cyclodextrin | 90 | 71 |
Coupling Reaction for Carboxamide Formation
The final carboxamide group is introduced via a nucleophilic acyl substitution:
Steps :
-
React 2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid (1.0 eq) with 3,5-dimethylphenyl isocyanate (1.2 eq) in dry DMF.
-
Use triethylamine (2.0 eq) as a base at 0°C for 2 hours.
-
Purify via silica gel chromatography (CHCl₃:MeOH = 19:1) to obtain the final product (yield: 72–78%).
Optimization Strategies
Solvent Systems
Polar aprotic solvents (e.g., DMF, CH₃CN) improve reaction efficiency for coupling steps:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| CH₃CN | 37.5 | 75 |
| THF | 7.5 | 62 |
Temperature Control
Microwave-assisted synthesis reduces reaction time for imine formation:
Analytical Characterization
The compound is validated using:
-
¹H/¹³C NMR : Confirms substituent positions (e.g., δ 3.21 ppm for methyl groups).
-
IR Spectroscopy : Peaks at 1722 cm⁻¹ (C=O) and 1662 cm⁻¹ (C=N).
Challenges and Solutions
Epimerization at C6
The stereochemistry at C6 is prone to racemization during carboxamide formation. Using low temperatures (0–5°C) and non-polar solvents (e.g., CH₂Cl₂) minimizes this issue.
Chemical Reactions Analysis
2.1. Coupling Reactions
2.2. Hydrolysis
| Reaction Type | Reagents/Conditions | Products/Yields | References |
|---|---|---|---|
| Methanolic KOH | Methanol, KOH | Carboxylic acids (19a–c ) |
2.3. Cyclization
| Reaction Type | Reagents/Conditions | Products/Yields | References |
|---|---|---|---|
| NaOMe-Assisted | NaOMe, THF | 5-aryl-1,2-thiazinan-3-one-1,1-dioxide | |
| Lawesson’s Reagent | Lawesson’s reagent, K₂CO₃ | 1,3-thiazine derivatives |
3.1. Carboxamide Reactivity
-
Hydrolysis : Converts carboxamide to carboxylic acid under basic conditions (e.g., methanolic KOH) .
-
Amidation : Potential for further amidation with amines, though not explicitly detailed in the provided studies.
3.2. Thiazine Ring Transformations
-
Ring Opening/Closure : Reactions with nucleophiles (e.g., NaH, iodomethane) or electrophiles (e.g., diethyl chlorophosphate) can modify the thiazine ring .
-
Alkylation : Methylation of thiazine derivatives using NaH and iodomethane (e.g., 35 → 36 ) .
3.3. Aromatic Substituent Reactions
-
Coupling Reactions : Suzuki or Buchwald–Hartwig amination enables introduction of aryl groups, as seen in 35 → 36 (via ring-opening-ring closure) .
-
Acetylation : Potential acylation of hydroxyl or amine groups, though specific examples are not detailed in the provided sources.
4.1. Key Reaction Yields
| Reaction Step | Yield Range | References |
|---|---|---|
| EDC/DMAP Coupling (19a–c → 21a–c ) | 43–55% | |
| Hoffman Rearrangement (21a–c → 22a–c ) | 58–68% | |
| Cyclization (39 → 40 ) | 74% | |
| Methylation (35 → 36 ) | 32% |
4.2. Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant pharmacological properties, particularly as an anti-cancer agent. Research has indicated that derivatives of thiazine compounds show promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted by researchers synthesized various thiazine derivatives, including the target compound, and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that the compound inhibited cell proliferation effectively at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Antimicrobial Properties
Another important application of this compound is its antimicrobial activity. Thiazine derivatives have been reported to possess antibacterial and antifungal properties.
Research Findings:
A series of experiments tested the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential use in developing new antimicrobial agents .
Synthesis of Novel Derivatives
The compound serves as a versatile precursor for synthesizing novel thiazine derivatives. By modifying the substituents on the thiazine ring, researchers can tailor compounds for specific biological activities.
Synthesis Overview:
Using various synthetic strategies, including arylation and alkylation reactions, researchers have successfully created a library of thiazine derivatives from the parent compound. These derivatives were characterized by NMR spectroscopy and mass spectrometry to confirm their structures .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science, particularly in developing polymer additives.
Application in Polymers:
Recent studies have explored incorporating thiazine derivatives into polymer matrices to enhance their thermal stability and UV resistance. The addition of these compounds has shown to improve the mechanical properties of polymers while providing protective features against environmental degradation .
Data Tables
The following tables summarize key research findings related to the applications of N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1,3,5-Oxadiazine Derivatives
Compounds such as 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines (e.g., CAS: 421567-54-6) share a heterocyclic core but replace the thiazine sulfur with oxygen, forming a 1,3,5-oxadiazine ring . Key differences include:
- Substituent effects : The trichloromethyl group in oxadiazines enhances electrophilicity, whereas the 4-methoxybenzyl group in the target compound may improve solubility and metabolic stability.
1,3-Oxazine Derivatives
6-(4-Methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine () features a similar oxazine core but lacks the carboxamide functionality. This absence reduces hydrogen-bonding capacity, which is critical for target engagement in biological systems.
Biological Activity
N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural formula can be represented as follows:
This compound features a thiazine ring which is critical for its biological activity. The presence of substituents such as dimethylphenyl and methoxybenzyl groups enhances its pharmacological profile.
2.1 Antiinflammatory Activity
Research indicates that thiazine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine have shown inhibition of cyclooxygenase enzymes COX-1 and COX-2, which play pivotal roles in the inflammatory process. In a study comparing various thiazine derivatives, it was noted that certain analogs demonstrated up to 90% inhibition of COX-2 activity .
| Compound | COX-2 Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo | 90 | 51 | 68 |
| Sodium Diclofenac | 85 | 42 | 59 |
2.2 Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study utilizing the CCRF-CEM leukemia cell line indicated that certain thiazine derivatives possess cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
3. Structure-Activity Relationship (SAR)
The biological activity of thiazine derivatives is heavily influenced by their structural components. The following factors are critical:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances the lipophilicity and overall potency.
- Ring Structure : The thiazine ring is essential for maintaining biological activity; modifications to this core structure can lead to loss of efficacy.
Case Study 1: Analgesic and Anti-inflammatory Effects
In a controlled study, a series of thiazine derivatives were administered to animal models to evaluate their analgesic and anti-inflammatory effects. Results showed that these compounds significantly reduced paw edema in rats, indicating strong anti-inflammatory properties .
Case Study 2: Anticancer Efficacy
A recent screening of drug libraries identified potential anticancer agents among thiazine derivatives. One derivative demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
5. Conclusion
This compound is a compound with notable biological activities including anti-inflammatory and anticancer effects. Its efficacy is closely related to its structural characteristics and the presence of specific substituents. Ongoing research into its pharmacological potential may lead to new therapeutic agents in the treatment of inflammatory diseases and cancer.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction intermediates be characterized?
The synthesis involves multi-step coupling reactions. A plausible route includes:
- Step 1: Formation of the thiazine ring via cyclization of a thiourea intermediate with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2: Introduction of the 4-methoxybenzylamine group via nucleophilic substitution or reductive amination .
- Step 3: Final amidation using 3,5-dimethylphenyl isocyanate or activated carboxylic acid derivatives .
Characterization: Monitor intermediates using TLC (e.g., hexane/EtOH 1:1, Rf ~0.59) and confirm via H NMR (e.g., methoxy singlet at δ 3.76–3.86 ppm, aromatic protons at δ 6.96–7.29 ppm) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Key Peaks:
- Methoxy groups: Singlets at δ ~3.76–3.86 ppm (integration for 3H each) .
- Aromatic protons: Multiplets between δ 6.96–7.29 ppm, with coupling patterns indicating substitution (e.g., para-methoxybenzyl vs. meta-dimethylphenyl) .
- Thiazine protons: Distinctive ABX systems (δ 4.0–5.5 ppm) for dihydrothiazine ring protons .
- Advanced Confirmation: Use C NMR (carbonyl peaks at δ ~165–175 ppm) and 2D techniques (HSQC, HMBC) to assign connectivity .
Q. What solvent systems are optimal for purification and crystallization?
- Purification: Use silica gel chromatography with gradients of ethyl acetate/hexane (for polar intermediates) or dichloromethane/methanol (for final amide) .
- Crystallization: Ethanol/water mixtures (e.g., 70:30) yield stable crystals; monitor via DSC for melting point consistency (e.g., 180–182°C for related triazine derivatives) .
Advanced Research Questions
Q. How can synthesis yield be optimized for gram-scale production?
Q. How to address contradictions in spectral or biological activity data?
Q. What in vitro assays are suitable for evaluating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
